molecular formula C14H16BrN3O2 B7754690 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid

Cat. No.: B7754690
M. Wt: 338.20 g/mol
InChI Key: JXJZEJFXLDKTSU-UHFFFAOYSA-N
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Description

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid typically involves the reaction of 6-bromoquinazolin-4-amine with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds.

Scientific Research Applications

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4-amine: A precursor in the synthesis of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid.

    Quinazoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the quinazoline ring with a hexanoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[(6-bromoquinazolin-4-yl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-10-5-6-12-11(8-10)14(18-9-17-12)16-7-3-1-2-4-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJZEJFXLDKTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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